

# Spectroscopic Analysis of Dapagliflozin Impurity A: Application Notes and Protocols

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## Compound of Interest

Compound Name: Dapagliflozin impurity A

Cat. No.: B12369943

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## Introduction

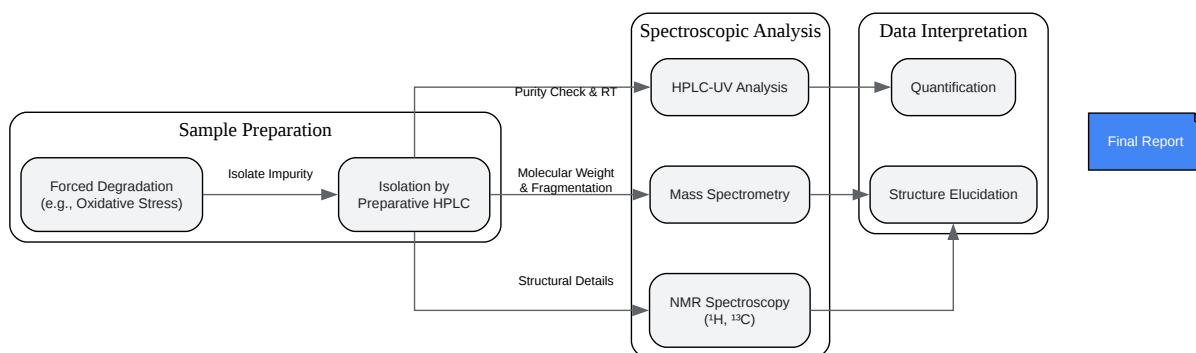
Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. As with any active pharmaceutical ingredient (API), the identification and characterization of impurities are critical for ensuring drug safety and efficacy. **Dapagliflozin impurity A**, also known as Dapagliflozin peroxide impurity, is a potential degradation product that requires careful monitoring.<sup>[1][2][3]</sup> This document provides detailed application notes and protocols for the spectroscopic analysis of this specific impurity, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Information:

Compound	IUPAC Name	Molecular Formula	Molecular Weight
Dapagliflozin Impurity A	(2S,3R,4R,5S,6R)-2-(4-Chloro-3-((4-ethoxyphenyl)(hydroperoxy)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol	C <sub>21</sub> H <sub>25</sub> ClO <sub>8</sub>	440.87 g/mol

## Analytical Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Dapagliflozin Impurity A**.



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Caption: Workflow for the analysis of **Dapagliflozin Impurity A**.

## Experimental Protocols

## High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the separation and quantification of Dapagliflozin and its related impurities, including Impurity A.

Instrumentation:

- HPLC system with a UV detector
- Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm particle size)[\[4\]](#)
- Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Buffer solution (pH 6.5)

Chromatographic Conditions:[\[4\]](#)

Parameter	Condition
Column	Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A	Buffer pH 6.5
Mobile Phase B	Acetonitrile:Water (90:10 v/v)
Gradient Program	0-8 min: 75:25 (A:B)8-12 min: 55:45 (A:B)12-25 min: 55:45 (A:B)25-35 min: 40:60 (A:B)35-65 min: 30:70 (A:B)65-66 min: 30:70 (A:B)66-75 min: 75:25 (A:B)
Flow Rate	1.0 mL/min
Column Temperature	Ambient
Detection Wavelength	245 nm
Injection Volume	10 µL

#### Expected Results:

Under these conditions, **Dapagliflozin Impurity A** is expected to elute with a retention time of approximately 2.72 minutes.[\[4\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is employed for the confirmation of the molecular weight and to study the fragmentation pattern of **Dapagliflozin Impurity A**.

#### Instrumentation:

- Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source

#### Sample Preparation:

The sample can be introduced into the mass spectrometer via direct infusion or through an LC system using the HPLC conditions described above.

## MS Parameters (Typical):

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temperature	350 °C
Gas Flow (Desolvation)	600 L/hr
Gas Flow (Cone)	50 L/hr
Mass Range	100-1000 m/z

## Expected Quantitative Data:

Ion	m/z (Expected)
[M+H] <sup>+</sup>	441.13
[M+Na] <sup>+</sup>	463.11
[M+K] <sup>+</sup>	479.09

Note: Specific fragmentation data for **Dapagliflozin Impurity A** is not readily available in the public domain and would need to be determined experimentally.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of **Dapagliflozin Impurity A**. Both <sup>1</sup>H and <sup>13</sup>C NMR are essential.

## Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)

## Sample Preparation:

- Dissolve an accurately weighed sample of isolated Impurity A in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>).

## Experimental Parameters (Typical):

Parameter	<sup>1</sup> H NMR	<sup>13</sup> C NMR
Solvent	DMSO-d <sub>6</sub>	DMSO-d <sub>6</sub>
Frequency	400 MHz	100 MHz
Temperature	25 °C	25 °C
Number of Scans	16	1024
Relaxation Delay	1 s	2 s

## Expected Spectral Data:

Note: Experimentally determined <sup>1</sup>H and <sup>13</sup>C NMR chemical shift data for **Dapagliflozin Impurity A** are not publicly available. The following is a predicted representation based on the known structure.

Predicted <sup>1</sup>H NMR Chemical Shifts:

Protons	Predicted Chemical Shift (ppm)
Aromatic protons	6.8 - 7.5
Glucosyl protons	3.0 - 4.5
Methylene protons (ethoxy)	~4.0 (q)
Methyl protons (ethoxy)	~1.3 (t)
Hydroperoxy proton (-OOH)	Variable, broad singlet
Hydroxyl protons (-OH)	Variable, broad singlets

Predicted  $^{13}\text{C}$  NMR Chemical Shifts:

Carbons	Predicted Chemical Shift (ppm)
Aromatic carbons	115 - 160
Glucosyl carbons	60 - 85
Methylene carbon (ethoxy)	~63
Methyl carbon (ethoxy)	~15
Carbon bearing hydroperoxy group	~80-90

## Data Presentation

The following tables summarize the key analytical data for the characterization of **Dapagliflozin Impurity A**.

Table 1: HPLC-UV Data

Analyte	Retention Time (min)	$\lambda_{\text{max}}$ (nm)
Dapagliflozin Impurity A	~2.72[4]	245[4]
Dapagliflozin	~16.95[4]	245[4]

Table 2: Mass Spectrometry Data

Analyte	$[\text{M}+\text{H}]^+$ (m/z)	$[\text{M}+\text{Na}]^+$ (m/z)	Key Fragments (m/z)
Dapagliflozin Impurity A	441.13	463.11	To be determined

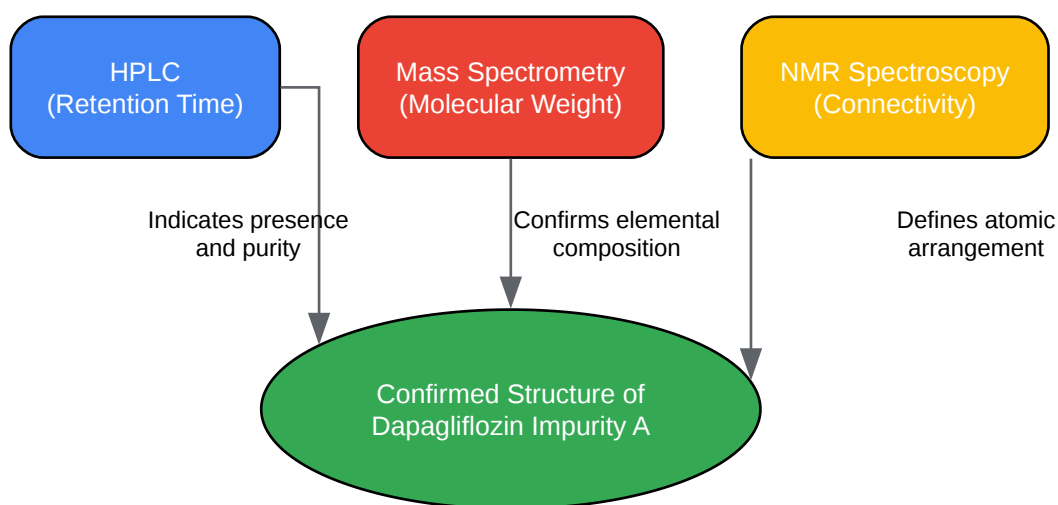
Table 3: NMR Spectral Data

As previously noted, experimental NMR data is not available. This table should be populated with experimentally obtained results.

Nucleus	Chemical Shifts (ppm) and Multiplicity
$^1\text{H}$ NMR	-
$^{13}\text{C}$ NMR	-

## Logical Relationships in Analysis

The structural confirmation of **Dapagliflozin Impurity A** relies on the convergence of data from multiple spectroscopic techniques.



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Caption: Convergence of analytical data for structural confirmation.

## Conclusion

The spectroscopic methods outlined in this document provide a comprehensive framework for the identification, quantification, and structural elucidation of **Dapagliflozin Impurity A**.

Adherence to these protocols will enable researchers and drug development professionals to accurately monitor and control this potential impurity, ensuring the quality and safety of Dapagliflozin drug products. The generation of specific MS fragmentation and NMR spectral data through experimentation is crucial for the definitive characterization of this impurity.



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